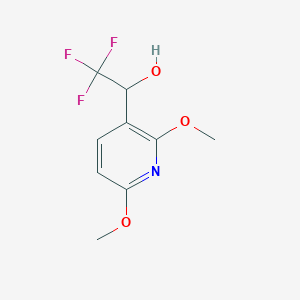
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a trifluoroethanol group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2,6-dimethoxypyridine with trifluoroethanol under specific conditions. One common method involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the trifluoroethanol group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxypyridine: Lacks the trifluoroethanol group, making it less lipophilic.
Trifluoromethylpyridines: Similar in having a trifluoromethyl group but differ in the position and nature of other substituents.
Benzamides: Share some structural similarities but have different functional groups and properties.
Uniqueness
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of its trifluoroethanol and methoxy substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10F3NO3 |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
1-(2,6-dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-6-4-3-5(8(13-6)16-2)7(14)9(10,11)12/h3-4,7,14H,1-2H3 |
Clave InChI |
AORIREZLBHWZKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)C(C(F)(F)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


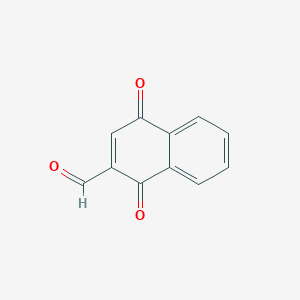

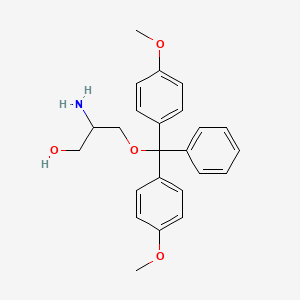

![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
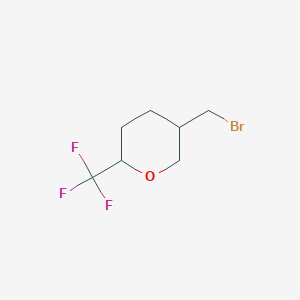

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)

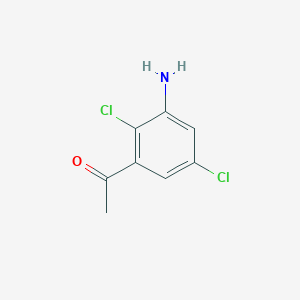
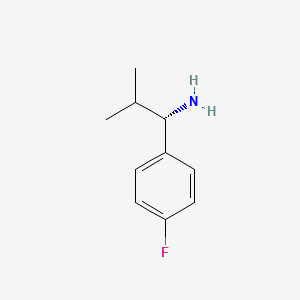


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
